molecular formula C7H12N6 B11112569 5-(2-cyclohexylidenehydrazinyl)-1H-tetrazole

5-(2-cyclohexylidenehydrazinyl)-1H-tetrazole

Cat. No.: B11112569
M. Wt: 180.21 g/mol
InChI Key: QVHUNNIESBZKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexylidenehydrazinyl group attached to a tetrazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine. This intermediate is then reacted with sodium azide under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of cyclohexylidenehydrazine derivatives

    Reduction: Formation of cyclohexylhydrazine derivatives

    Substitution: Formation of alkylated or acylated tetrazole derivatives

Scientific Research Applications

5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Phenylhydrazin-1-yl)-1H-1,2,3,4-Tetrazole
  • 5-(2-Methylhydrazin-1-yl)-1H-1,2,3,4-Tetrazole
  • 5-(2-Benzylidenehydrazin-1-yl)-1H-1,2,3,4-Tetrazole

Comparison

Compared to similar compounds, 5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12N6

Molecular Weight

180.21 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2H-tetrazol-5-amine

InChI

InChI=1S/C7H12N6/c1-2-4-6(5-3-1)8-9-7-10-12-13-11-7/h1-5H2,(H2,9,10,11,12,13)

InChI Key

QVHUNNIESBZKTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=NNN=N2)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.